(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide
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Overview
Description
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is an organic compound characterized by its unique structure, which includes a chloro group, a trifluoroethyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropent-2-enoic acid, 2-methylpropylamine, and 2,2,2-trifluoroethylamine.
Formation of Amide Bond: The carboxylic acid group of 4-chloropent-2-enoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-methylpropylamine and 2,2,2-trifluoroethylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide involves its interaction with specific molecular targets. The chloro and trifluoroethyl groups can enhance its binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chloro-N-(2-methylpropyl)-N-ethylpent-2-enamide: Similar structure but lacks the trifluoroethyl group.
(2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)hex-2-enamide: Similar structure with an extended carbon chain.
Uniqueness
The presence of both chloro and trifluoroethyl groups in (2E)-4-chloro-N-(2-methylpropyl)-N-(2,2,2-trifluoroethyl)pent-2-enamide makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2668279-97-6 |
---|---|
Molecular Formula |
C11H17ClF3NO |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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